molecular formula C8H15N3O B2608752 2-Amino-1-(2-propylpyrazol-3-yl)ethanol CAS No. 1481317-87-6

2-Amino-1-(2-propylpyrazol-3-yl)ethanol

Cat. No.: B2608752
CAS No.: 1481317-87-6
M. Wt: 169.228
InChI Key: PHBZTBLYCAATII-UHFFFAOYSA-N
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Description

2-Amino-1-(2-propylpyrazol-3-yl)ethanol is a pyrazole-derived compound featuring an ethanolamine side chain. This structure combines a heterocyclic pyrazole core with a polar aminoethanol moiety, making it a candidate for diverse biological and chemical applications.

Properties

IUPAC Name

2-amino-1-(2-propylpyrazol-3-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O/c1-2-5-11-7(3-4-10-11)8(12)6-9/h3-4,8,12H,2,5-6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHBZTBLYCAATII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC=N1)C(CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Pyrazole-Based Ethanolamine Derivatives

2-(5-Amino-3-cyclopropyl-4-nitro-1H-pyrazol-1-yl)ethanol (CAS 1707603-28-8)
  • Structure : Differs by a nitro group at position 4 and a cyclopropyl substituent at position 3 on the pyrazole ring.
  • Properties : Higher molecular weight (212.21 g/mol) and increased polarity due to the nitro group .
Property 2-Amino-1-(2-propylpyrazol-3-yl)ethanol 2-(5-Amino-3-cyclopropyl-4-nitro-1H-pyrazol-1-yl)ethanol
Molecular Weight Not explicitly reported 212.21 g/mol
Substituents Propyl at pyrazole C2 Cyclopropyl (C3), nitro (C4)
Polarity Moderate (aminoethanol group) High (nitro group enhances polarity)

Aromatic Aminoethanol Derivatives (Phenethylamine Analogs)

2-Amino-1-(2,5-dimethoxy-4-methylphenyl)ethanol and 2-Amino-1-(3,4-dimethoxyphenyl)ethanol
  • Structure : Replace the pyrazole core with substituted benzene rings (e.g., dimethoxy groups).
  • Key Difference : The absence of a heterocyclic pyrazole ring in these analogs correlates with their regulatory status, likely due to serotonin receptor affinity.
Property This compound 2-Amino-1-(3,4-dimethoxyphenyl)ethanol
Core Structure Pyrazole Benzene ring
Substituents Propyl (C2-pyrazole) 3,4-Dimethoxy (benzene)
Regulatory Status Not controlled Class A (UK)

Key Research Findings and Implications

Bioactivity Potential: Unlike dimethoxy-substituted phenethylamines (), this compound lacks electron-rich aromatic substituents linked to psychoactivity, suggesting a safer pharmacological profile .

Stability and Reactivity: The nitro group in 2-(5-Amino-3-cyclopropyl-4-nitro-1H-pyrazol-1-yl)ethanol may confer instability under basic conditions, whereas the propyl group in the target compound likely enhances lipophilicity and shelf life .

Synthetic Flexibility: Pyrazole derivatives with aminoethanol side chains (e.g., and ) demonstrate adaptability in introducing diverse substituents, enabling fine-tuning of physicochemical properties .

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